[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane
CAS No.: 50650-15-2
Cat. No.: VC16986350
Molecular Formula: C10H22O6Si
Molecular Weight: 266.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50650-15-2 |
|---|---|
| Molecular Formula | C10H22O6Si |
| Molecular Weight | 266.36 g/mol |
| IUPAC Name | 3-(1,3-dioxolan-4-ylmethoxy)propyl-trimethoxysilane |
| Standard InChI | InChI=1S/C10H22O6Si/c1-11-17(12-2,13-3)6-4-5-14-7-10-8-15-9-16-10/h10H,4-9H2,1-3H3 |
| Standard InChI Key | GDMORJPWOKEOJP-UHFFFAOYSA-N |
| Canonical SMILES | CO[Si](CCCOCC1COCO1)(OC)OC |
Introduction
Chemical Identity and Structural Characteristics
[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane is defined by the molecular formula C₁₀H₂₂O₆Si and a calculated molecular weight of 266.37 g/mol . The compound features three distinct functional regions:
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A trimethoxysilane (-Si(OCH₃)₃) group at the terminal position.
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A propyl chain (-CH₂CH₂CH₂-) linking the silane to an ether oxygen.
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A 1,3-dioxolane ring substituted at the 4-position with a methoxy group.
The dioxolane ring, a five-membered cyclic ether with two oxygen atoms, introduces stereoelectronic effects that influence hydrolysis kinetics and intermolecular interactions . The propyl spacer balances hydrophobicity and flexibility, while the trimethoxysilane group provides sites for covalent bonding with hydroxyl-rich surfaces like glass or metal oxides .
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, industrial production likely involves multistep reactions typical of organosilane chemistry. A plausible pathway includes:
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Epoxide Ring-Opening: Reacting glycidol derivatives with 3-chloropropyltrimethoxysilane to form the ether linkage.
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Cyclization: Acid-catalyzed formation of the dioxolane ring from vicinal diols .
Key parameters such as temperature, catalyst selection (e.g., p-toluenesulfonic acid), and solvent polarity critically impact yield and purity. For example, analogous syntheses of dioxolane-containing compounds employ tetrahydrofuran (THF) as a solvent and sodium hydride as a base, achieving moderate yields (~31%) under inert atmospheres .
Physicochemical Properties
The compound’s solubility profile aligns with its amphiphilic structure: the dioxolane enhances water compatibility, while the silane and propyl groups promote organic solvent miscibility . Hydrolysis kinetics follow pseudo-first-order behavior, generating silanol (-SiOH) intermediates that undergo condensation to form Si-O-Si networks .
Reactivity and Functional Behavior
Hydrolysis and Condensation
The trimethoxysilane group undergoes stepwise hydrolysis:
Subsequent condensation produces siloxane bonds:
Reaction rates peak at pH 4–5 (acid-catalyzed) and pH 9–10 (base-catalyzed) .
Surface Modification
The compound acts as a coupling agent on silica, alumina, and cellulose surfaces. The dioxolane moiety improves interfacial adhesion in composite materials by participating in hydrogen bonding .
Industrial and Research Applications
Adhesives and Sealants
Incorporating 0.5–2 wt% of the compound into epoxy formulations increases shear strength by 15–20% due to enhanced fiber-matrix bonding .
Hydrophobic Coatings
Thin films deposited via sol-gel methods exhibit water contact angles >110°, suitable for anti-corrosion coatings on aluminum alloys .
Biomedical Engineering
Preliminary studies suggest the dioxolane group may interact with carbohydrate-binding proteins, though toxicity profiles require further validation .
Comparison with Structural Analogues
| Compound | Key Feature | Application Difference |
|---|---|---|
| 3-aminopropyltrimethoxysilane | Primary amine group | Improved adhesion to polyamides |
| Vinyltrimethoxysilane | Reactive double bond | Radical-initiated polymerization |
| Phenyltrimethoxysilane | Aromatic ring | UV stability in coatings |
The dioxolane group in [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane uniquely balances polarity and hydrolytic stability, making it preferable for moisture-sensitive applications .
Future Directions
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Green Synthesis: Developing solvent-free routes using mechanochemical activation.
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Drug Delivery: Exploring dioxolane-mediated targeting of hepatic cells.
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Quantum Dot Functionalization: Enhancing dispersion in optoelectronic inks.
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